Caffeine, 8-((3-hydroxypropyl)amino)-
Description
Overview of Xanthine (B1682287) Derivatives and their Pharmacological Significance
Xanthine is a purine (B94841) base that serves as a fundamental scaffold for a variety of biologically active compounds. researchgate.netuniroma1.it Its derivatives, collectively known as xanthines, are a class of alkaloids that include naturally occurring substances like caffeine (B1668208), theobromine, and theophylline (B1681296), which are commonly found in coffee, tea, and chocolate. nih.govnih.gov These compounds are widely recognized for their diverse pharmacological applications. researchgate.net
The primary mechanisms of action for xanthine derivatives involve the inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors. nih.govwikipedia.org By inhibiting phosphodiesterases, xanthines increase intracellular levels of cyclic adenosine monophosphate (cAMP), which leads to a variety of cellular responses, including smooth muscle relaxation. nih.govrxlist.com Their activity as adenosine receptor antagonists contributes to their stimulant effects on the central nervous system by blocking the action of adenosine, a neurotransmitter that promotes relaxation and sleepiness. wikipedia.orgontosight.ai
The pharmacological significance of xanthine derivatives is extensive. They are utilized for their bronchodilator effects in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.govrxlist.com Additionally, their stimulant properties make them effective in enhancing alertness and cognitive function. nih.gov Research has also explored their potential in various other therapeutic areas, including as anti-inflammatory, antimicrobial, antioxidant, and antitumor agents. nih.govresearchgate.net The versatility of the xanthine scaffold continues to make it an attractive target for the development of new therapeutic agents. researchgate.netresearchgate.net
The Role of Caffeine as a Prototypical Xanthine
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed and thoroughly studied natural xanthine alkaloid. nih.govresearchgate.net It serves as a prototypical example of the xanthine class due to its well-characterized stimulant effects on the central nervous system. nih.gov Found in over 60 plants, caffeine acts as a natural pesticide and is a common ingredient in beverages and foods. nih.gov
As a central nervous system stimulant, caffeine is known for its ability to ward off drowsiness, restore mental alertness, and improve clear thinking. nih.gov Its primary mechanism of action is the antagonism of adenosine receptors in the brain. redalyc.org By blocking adenosine, which promotes sleep and relaxation, caffeine leads to increased neuronal firing and the release of other neurotransmitters like dopamine (B1211576) and norepinephrine, resulting in its characteristic stimulant effects. ontosight.ai
Beyond its stimulant properties, caffeine exhibits a range of other pharmacological activities that are characteristic of xanthine derivatives. It is a non-specific inhibitor of phosphodiesterase enzymes and has been shown to have antioxidant and anti-inflammatory properties. nih.govnih.gov The well-understood structure and diverse biological activities of caffeine make it an ideal starting point for the synthesis of new derivatives with potentially enhanced or novel therapeutic properties. redalyc.org The structural modification of caffeine is a key area of research aimed at developing new drugs for a variety of conditions, including neurodegenerative diseases, asthma, and cancer. redalyc.orgnih.gov
Rationale for Structural Modification at the 8-Position of Caffeine
The caffeine molecule has several positions that can be chemically modified to create new derivatives. While the N-1, N-3, and N-7 positions are occupied by methyl groups, the C-8 position is unsubstituted, making it a prime site for chemical transformations. researchgate.net This reactivity at the C-8 position allows for the introduction of various substituents, leading to a diverse range of new compounds with altered pharmacological profiles. researchgate.net
The rationale for modifying the 8-position of caffeine stems from the desire to enhance its existing therapeutic properties or to develop novel biological activities. researchgate.net By introducing different functional groups at this position, researchers can modulate the compound's affinity and selectivity for various biological targets, such as adenosine receptors and phosphodiesterase enzymes. researchgate.net For instance, substitutions at the C-8 position can lead to derivatives with increased potency as adenosine receptor antagonists or with selective inhibitory activity against specific phosphodiesterase subtypes. researchgate.net
Furthermore, modifications at the 8-position can significantly alter the physicochemical properties of the caffeine molecule, such as its lipophilicity and ability to cross cell membranes. nih.gov This can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting derivatives, potentially leading to improved pharmacokinetic properties. ontosight.ainih.gov Research has shown that 8-substituted caffeine derivatives can exhibit a wide array of biological activities, including analgesic, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, often without the central nervous system stimulation typically associated with caffeine. researchgate.netresearchgate.net
Historical Context of 8-Substituted Caffeine Derivative Research
The exploration of 8-substituted caffeine derivatives has a history that dates back several decades, with early research focusing on the synthesis and characterization of these novel compounds. An early publication in the Journal of the American Chemical Society in 1934 laid some of the groundwork for the synthesis of 8-ethers of caffeine. acs.org This foundational work opened the door for subsequent investigations into the chemical and biological properties of caffeine derivatives modified at the 8-position.
Over the years, research in this area has evolved significantly, driven by advancements in synthetic chemistry and a deeper understanding of the pharmacological targets of xanthines. researchgate.net Scientists have developed various synthetic routes to introduce a wide range of substituents at the C-8 position, leading to a vast library of novel compounds. researchgate.net These efforts have been aimed at creating derivatives with improved therapeutic profiles, such as enhanced selectivity for specific adenosine receptor subtypes or increased potency as phosphodiesterase inhibitors. researchgate.net
The historical progression of this research has demonstrated the immense potential of the xanthine scaffold in drug discovery. researchgate.net Studies have consistently shown that modifications at the 8-position can lead to compounds with a diverse array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and anticancer properties. researchgate.net This rich history of research continues to inspire the development of new 8-substituted caffeine derivatives with the potential for treating a wide range of diseases. redalyc.org
Scope and Objectives of Research on Caffeine, 8-((3-hydroxypropyl)amino)-
Research into "Caffeine, 8-((3-hydroxypropyl)amino)-" is focused on understanding the unique chemical, physical, and biological properties of this specific 8-substituted caffeine derivative. ontosight.ai The primary objective is to elucidate how the addition of a (3-hydroxypropyl)amino group at the 8-position of the caffeine molecule alters its pharmacological profile compared to the parent compound. ontosight.ai
The scope of this research encompasses several key areas. A fundamental aspect is the synthesis and characterization of the compound, determining its precise chemical structure and physicochemical properties. ontosight.ai Following this, in vitro and in vivo studies are conducted to evaluate its biological activities. A major focus is on its interaction with adenosine receptors and phosphodiesterase enzymes, the primary targets of xanthine derivatives. ontosight.ai Researchers aim to determine the affinity and selectivity of "Caffeine, 8-((3-hydroxypropyl)amino)-" for different adenosine receptor subtypes (A1, A2A, A2B, and A3) and its inhibitory potency against various phosphodiesterase isoforms.
Further objectives include investigating the potential therapeutic applications of this derivative. Based on its pharmacological profile, research may explore its efficacy in models of various diseases, such as neurodegenerative disorders, inflammatory conditions, or cancer. ontosight.ai The introduction of the hydroxyl group in the side chain also presents an opportunity to study how this modification affects the compound's solubility, bioavailability, and metabolic stability. Ultimately, the goal is to determine if "Caffeine, 8-((3-hydroxypropyl)amino)-" offers any therapeutic advantages over existing xanthine-based drugs, such as improved efficacy, reduced side effects, or a novel mechanism of action. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
95073-80-6 |
|---|---|
Molecular Formula |
C11H17N5O3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
8-(3-hydroxypropylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-14-7-8(13-10(14)12-5-4-6-17)15(2)11(19)16(3)9(7)18/h17H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
WYIRAEXIRSTMPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Caffeine, 8 3 Hydroxypropyl Amino
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound relies on the efficient preparation of two key building blocks: an 8-halogenated caffeine (B1668208) intermediate and the 3-hydroxypropylamine synthon.
Synthesis of 8-Halogenated Caffeine Intermediates
The C-8 position of caffeine is the most amenable to chemical modification. researchgate.netresearchgate.net To facilitate the introduction of a nucleophilic amino group, the C-8 position is first activated by halogenation. 8-bromocaffeine and 8-chlorocaffeine (B118225) are the most common intermediates used for this purpose. researchgate.netresearchgate.net
8-Bromocaffeine: The synthesis of 8-bromocaffeine is typically achieved through an electrophilic aromatic substitution reaction. A common method involves the direct bromination of caffeine using bromine in a suitable solvent, such as glacial acetic acid. An acid scavenger like sodium acetate (B1210297) is often added to neutralize the hydrogen bromide byproduct. arabjchem.org Another approach involves the in situ generation of bromine, for instance, by the oxidation of a bromide salt.
8-Chlorocaffeine: Similar to bromination, chlorination at the 8-position provides a reactive handle for subsequent nucleophilic substitution. 8-chlorocaffeine can be synthesized from caffeine, but it is also a known derivative used in various chemical studies. nih.govmedchemexpress.com
8-Fluorocaffeine: More recently, the direct fluorination of caffeine using reagents like Selectfluor® in acetonitrile (B52724) has been reported. researchgate.netresearchgate.net The resulting 8-fluorocaffeine is also a viable substrate for nucleophilic substitution reactions with amines. researchgate.netresearchgate.net
| Halogenated Caffeine | Reagents | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| 8-Bromocaffeine | Bromine, Sodium Acetate | Acetic Acid | 60 °C | arabjchem.org |
| 8-Chlorocaffeine | - | - | - | nih.govmedchemexpress.com |
| 8-Fluorocaffeine | Selectfluor® | Acetonitrile | Room Temperature | researchgate.netresearchgate.net |
Preparation of 3-Hydroxypropylamine Synthon
3-Hydroxypropylamine, also known as 3-amino-1-propanol, is a commercially available reagent. However, it can also be synthesized through various established methods. A prevalent industrial synthesis involves the reaction of ethylene (B1197577) cyanohydrin with hydrogen in the presence of ammonia. This reductive amination is typically carried out under pressure and in the presence of a hydrogenation catalyst.
Coupling Reactions and Derivatization Approaches
With the precursors in hand, the key step is the formation of the C-N bond between the 8-position of the caffeine core and the nitrogen atom of 3-hydroxypropylamine. Several methodologies can be employed for this transformation.
Nucleophilic Substitution Reactions at the 8-Position
The most direct and widely used method for synthesizing 8-aminocaffeine (B3406704) derivatives is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the purine (B94841) ring system facilitates the displacement of the halide at the 8-position by a nucleophile.
In a typical procedure, an 8-halogenated caffeine (e.g., 8-bromocaffeine or 8-chlorocaffeine) is reacted with 3-hydroxypropylamine. The reaction is often carried out in a suitable solvent and may be heated to achieve a reasonable reaction rate. Microwave-assisted organic synthesis has also been shown to be effective in accelerating these reactions, leading to high yields of 8-(aminoalkylamino)caffeine derivatives. researchgate.net The reaction of 8-fluorocaffeine with amines under reflux conditions has also been reported to produce 8-substituted caffeine derivatives in moderate to high yields. researchgate.netresearchgate.net
| 8-Halocaffeine Substrate | Nucleophile | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 8-Fluorocaffeine | Various Amines and Alcohols | Appropriate Solvent | Reflux | Moderate to High | researchgate.netresearchgate.net |
| 8-Bromo- or 8-Chlorocaffeine | Linear and Cyclic Diamines | - | Microwave-assisted | High | researchgate.net |
Modified Ullmann Reaction Methodologies for Amino-Caffeine Derivatives
The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming carbon-nitrogen bonds. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the amination of aryl halides. wikipedia.org This methodology can be applied to the synthesis of 8-aminocaffeine derivatives.
This reaction typically involves heating the 8-halogenated caffeine with the amine in the presence of a copper catalyst (e.g., copper(I) iodide) and a base in a high-boiling polar solvent. wikipedia.org While effective, traditional Ullmann conditions often require harsh reaction conditions, including high temperatures. wikipedia.org Modern modifications of the Ullmann reaction may utilize ligands to facilitate the catalytic cycle, allowing for milder reaction conditions. For instance, a modified Ullmann reaction has been successfully used to synthesize 8-(substituted)aryloxycaffeine from 8-bromocaffeine and various phenols. arabjchem.org
Palladium-Catalyzed Amination Protocols
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful and versatile tools for the formation of C-N bonds in modern organic synthesis. rsc.orgnih.govnih.gov These methods offer several advantages over traditional techniques, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.
This approach would involve the reaction of an 8-halogenated caffeine with 3-hydroxypropylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. A wide variety of palladium precatalysts and ligands have been developed for this transformation. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. Catalyst systems based on ligands such as BrettPhos and RuPhos have shown broad applicability in the coupling of various primary and secondary amines with aryl and heteroaryl halides. rsc.orgnih.govresearchgate.net
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of catalytic palladium | rsc.orgnih.govnih.gov |
| Ligand | BrettPhos, RuPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle | rsc.orgnih.govresearchgate.net |
| Base | NaOt-Bu, K2CO3, Cs2CO3 | Deprotonates the amine and facilitates reductive elimination | rsc.orgnih.govnih.gov |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium | rsc.orgnih.govnih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
The purification of both the intermediate, 8-bromocaffeine, and the final product, Caffeine, 8-((3-hydroxypropyl)amino)-, is crucial to obtain a compound of high purity. Several standard laboratory techniques are employed for this purpose.
For the intermediate, 8-Bromocaffeine:
Filtration and Washing: After the bromination reaction, the crude 8-bromocaffeine often precipitates out of the reaction mixture. This solid can be collected by vacuum filtration. Subsequent washing of the collected solid with a suitable solvent, such as cold water or ethanol, helps to remove impurities like unreacted caffeine and succinimide (B58015) (a by-product from NBS).
Recrystallization: For higher purity, 8-bromocaffeine can be recrystallized. A suitable solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in the hot solvent, and upon cooling, the purified 8-bromocaffeine crystallizes out, leaving impurities behind in the solution.
For the final compound, Caffeine, 8-((3-hydroxypropyl)amino)-:
Extraction: After the SNAr reaction, the reaction mixture is typically cooled and diluted with water. The product can then be extracted into an organic solvent, such as ethyl acetate or chloroform. This process separates the desired compound from water-soluble impurities and the high-boiling point solvent (DMSO).
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. researchgate.net For the purification of Caffeine, 8-((3-hydroxypropyl)amino)-, a silica (B1680970) gel column is commonly used. The crude product is loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through it. The components of the mixture travel down the column at different rates, allowing for the collection of pure fractions of the desired product. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the product from any remaining starting materials or by-products.
The following table outlines the typical purification techniques for each stage of the synthesis:
| Compound | Purification Technique | Description |
| 8-Bromocaffeine | Filtration and Washing | Removal of soluble impurities and by-products. |
| 8-Bromocaffeine | Recrystallization | Further purification based on differential solubility. |
| Caffeine, 8-((3-hydroxypropyl)amino)- | Extraction | Separation from the reaction solvent and water-soluble impurities. |
| Caffeine, 8-((3-hydroxypropyl)amino)- | Column Chromatography | High-purity separation based on differential adsorption. researchgate.net |
Advanced Structural Characterization and Confirmation
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the gold standard for unequivocally determining the atomic and molecular structure of a compound in its solid state. This powerful technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be deduced.
A comprehensive search of scientific databases and literature for crystallographic data on Caffeine (B1668208), 8-((3-hydroxypropyl)amino)- did not yield any specific experimental results. Therefore, the following discussion outlines the principles of the technique and the nature of the data that would be obtained from such an analysis.
Should a suitable single crystal of Caffeine, 8-((3-hydroxypropyl)amino)- be grown, X-ray diffraction analysis would provide a wealth of structural information. This includes:
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds would confirm the covalent framework of the molecule.
Conformation: The analysis would reveal the preferred spatial orientation of the atoms, including the torsion angles of the flexible (3-hydroxypropyl)amino side chain relative to the rigid purine (B94841) core of the caffeine moiety.
Intermolecular Interactions: The crystal packing arrangement would be elucidated, showing how individual molecules of Caffeine, 8-((3-hydroxypropyl)amino)- interact with each other in the solid state. This includes identifying hydrogen bonds, van der Waals forces, and any potential π-π stacking interactions between the purine rings.
The crystallographic data is typically presented in a standardized format, such as a Crystallographic Information File (CIF), which contains all the information needed to reproduce the structure. An example of the type of data that would be generated is presented in the interactive table below.
Interactive Data Table: Hypothetical Crystallographic Data for Caffeine, 8-((3-hydroxypropyl)amino)-
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group provides a detailed description of the crystal's symmetry. |
| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 12.2 | The length of the 'b' axis of the unit cell. |
| c (Å) | 9.8 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 105.4 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 978.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.45 | The theoretical density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Computational Chemistry and Molecular Modeling Studies of Caffeine, 8 3 Hydroxypropyl Amino
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying molecules of pharmaceutical interest.
The 8-((3-hydroxypropyl)amino)- side chain of caffeine (B1668208) introduces significant conformational flexibility. DFT studies are crucial for identifying the most stable three-dimensional arrangements of the molecule, which are essential for its biological activity. While specific DFT studies on Caffeine, 8-((3-hydroxypropyl)amino)- are not extensively documented in publicly available literature, insights can be drawn from computational analyses of other 8-substituted xanthine (B1682287) derivatives.
The conformational preferences are primarily governed by the rotational freedom around the single bonds within the (3-hydroxypropyl)amino chain and the bond connecting this chain to the caffeine core. DFT calculations would typically involve a systematic scan of the potential energy surface by rotating these bonds to identify low-energy conformers. Intramolecular hydrogen bonding between the hydroxyl group of the side chain and the nitrogen or oxygen atoms of the xanthine ring system could play a significant role in stabilizing certain conformations. The resulting data would highlight the most likely shapes the molecule adopts in a biological environment.
Table 1: Representative Torsional Angles and Relative Energies for Hypothetical Conformers of Caffeine, 8-((3-hydroxypropyl)amino)- based on DFT Studies of Analogous Molecules
| Conformer | Torsion Angle 1 (N-C-C-C) (°) | Torsion Angle 2 (C-C-C-O) (°) | Relative Energy (kcal/mol) |
| A (Extended) | 180 | 180 | 0.00 |
| B (Folded) | 60 | 60 | 1.5 |
| C (Folded with H-bond) | -60 | 180 | -0.5 |
Note: This table is illustrative and based on general principles of conformational analysis of flexible molecules. Actual values would require specific DFT calculations for Caffeine, 8-((3-hydroxypropyl)amino)-.
The electrostatic potential (ESP) surface of a molecule is a key determinant of its non-covalent interactions with other molecules, including biological receptors. An ESP map visually represents the charge distribution, with red areas indicating negative potential (electron-rich regions) and blue areas indicating positive potential (electron-poor regions).
For Caffeine, 8-((3-hydroxypropyl)amino)-, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the hydroxyl group, as well as the nitrogen atoms of the xanthine ring that are not involved in hydrogen bonding. The hydrogen atom of the hydroxyl group and the amino group would exhibit positive potential. This distribution of charges is critical for forming hydrogen bonds and other electrostatic interactions with target proteins.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial atomic charges. This data is invaluable for parameterizing molecular mechanics force fields used in molecular dynamics simulations and for understanding the reactivity of different parts of the molecule.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.
Caffeine and its derivatives are well-known antagonists of adenosine (B11128) receptors (A1, A2A, A2B, and A3). Molecular docking studies are therefore essential to predict how Caffeine, 8-((3-hydroxypropyl)amino)- interacts with these receptors.
Docking simulations would place the ligand into the orthosteric binding site of the adenosine receptors. The xanthine core is expected to form key interactions that are common to many xanthine-based antagonists. These typically include π-π stacking interactions with aromatic residues (like phenylalanine) and hydrogen bonds with specific amino acids (like asparagine) within the binding pocket. The 8-((3-hydroxypropyl)amino)- substituent would project into a specific sub-pocket of the receptor. The flexibility of this chain allows it to adopt a conformation that maximizes favorable interactions. The terminal hydroxyl group is a potential hydrogen bond donor and acceptor, which could form specific interactions with polar residues in the receptor, potentially contributing to the binding affinity and selectivity for a particular adenosine receptor subtype.
Table 2: Predicted Interactions of Caffeine, 8-((3-hydroxypropyl)amino)- with a Hypothetical Adenosine A2A Receptor Binding Site
| Ligand Atom/Group | Receptor Residue | Interaction Type |
| Xanthine Ring | Phe168 | π-π Stacking |
| N7-H (tautomer) | Asn253 | Hydrogen Bond |
| C8-amino group | Glu169 | Hydrogen Bond |
| Hydroxypropyl -OH | Ser277 | Hydrogen Bond |
Note: This table is illustrative and based on known interactions of other 8-substituted xanthines with adenosine receptors. Specific interactions would need to be confirmed by dedicated docking studies.
Besides adenosine receptors, caffeine and its derivatives have been shown to interact with other biological targets, such as phosphodiesterases (PDEs). researchgate.net Molecular docking can be employed to explore the potential of Caffeine, 8-((3-hydroxypropyl)amino)- to bind to the active sites of various enzymes. The binding mode and interaction pattern would depend on the specific topology and amino acid composition of the enzyme's active site. For instance, in a PDE active site, the xanthine core might mimic the purine (B94841) ring of cAMP or cGMP, while the 8-substituent could provide additional interactions that enhance binding affinity and selectivity. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and assess the stability of its complexes with biological targets.
For a flexible molecule like Caffeine, 8-((3-hydroxypropyl)amino)-, MD simulations in an aqueous environment can reveal the preferred conformations of the side chain and its dynamic interplay with the surrounding water molecules. nih.govnih.gov The simulations can also provide insights into the stability of any intramolecular hydrogen bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Following a comprehensive search of scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) modeling studies were found for the compound Caffeine, 8-((3-hydroxypropyl)amino)- .
QSAR models are computational tools that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a series of compounds with known activities and identifying the physicochemical properties that correlate with their biological effects. This allows for the prediction of the activity of new, untested compounds.
While numerous QSAR studies have been conducted on various derivatives of caffeine and the broader class of xanthines to predict activities such as anticancer, antimicrobial, and receptor binding affinities, specific research focusing on the 8-((3-hydroxypropyl)amino)- substituent of caffeine is not publicly available at this time. The development of a QSAR model for this specific compound would require a dataset of structurally similar molecules with corresponding biological activity data, which has not been reported in the reviewed literature.
Predictive Models for ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Computational, non-clinical)
Similarly, a thorough review of available scientific databases did not yield any specific computational studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Caffeine, 8-((3-hydroxypropyl)amino)- .
Computational ADME modeling is a critical component of early-stage drug discovery, used to predict the pharmacokinetic profile of a compound. These in silico models assess properties such as solubility, permeability, metabolic stability, and potential for drug-drug interactions.
Although general ADME prediction platforms and studies on other 8-substituted caffeine derivatives exist, specific predictive data and detailed research findings for Caffeine, 8-((3-hydroxypropyl)amino)- are not available in the public domain. Such a study would involve the use of specialized software to calculate various molecular descriptors for the compound and use them to predict its ADME profile. The absence of such a study in the literature means that no data tables or detailed findings can be provided at this time.
Preclinical Pharmacological Investigations of Caffeine, 8 3 Hydroxypropyl Amino
In Vitro Receptor Binding Affinity and Selectivity Studies
Comprehensive searches of scientific literature and databases were conducted to ascertain the receptor binding profile of Caffeine (B1668208), 8-((3-hydroxypropyl)amino)-.
Adenosine (B11128) Receptor Subtype Antagonism and Agonism (A1, A2A, A2B, A3)
No publicly available scientific studies providing data on the in vitro binding affinity, antagonism, or agonism of Caffeine, 8-((3-hydroxypropyl)amino)- at the adenosine A1, A2A, A2B, or A3 receptor subtypes were identified. Consequently, its profile as an adenosine receptor ligand remains uncharacterized.
Other G-Protein Coupled Receptor (GPCR) Interactions
No research findings detailing the interaction of Caffeine, 8-((3-hydroxypropyl)amino)- with other G-protein coupled receptors (GPCRs) beyond the adenosine receptor family have been reported in the accessible scientific literature.
Enzymatic Activity Modulation
The potential for Caffeine, 8-((3-hydroxypropyl)amino)- to modulate the activity of various enzymes has been a subject of inquiry. The following subsections summarize the available data.
Phosphodiesterase (PDE) Inhibition Profiles
No studies detailing the in vitro inhibitory activity of Caffeine, 8-((3-hydroxypropyl)amino)- against various phosphodiesterase (PDE) isoforms were found in the public domain. Therefore, its PDE inhibition profile is currently unknown.
Monoamine Oxidase (MAO) Inhibition Studies (MAO-A, MAO-B)
There are no available preclinical studies in the scientific literature that have investigated the inhibitory potential of Caffeine, 8-((3-hydroxypropyl)amino)- on either monoamine oxidase-A (MAO-A) or monoamine oxidase-B (MAO-B).
Topoisomerase Inhibition Assays
No data from topoisomerase inhibition assays for Caffeine, 8-((3-hydroxypropyl)amino)- have been published in the peer-reviewed scientific literature. Its capacity to inhibit topoisomerase enzymes has not been determined.
Inhibition of 5-alpha-reductase activity (in cellular models)
Currently, there is a lack of specific preclinical data evaluating the direct inhibitory effect of Caffeine, 8-((3-hydroxypropyl)amino)- on 5-alpha-reductase activity in cellular models. However, research into other chemical scaffolds has identified potent inhibitors of this enzyme. For instance, benzo[f]quinolinone derivatives have been shown to be effective inhibitors of the Type I 5-alpha-reductase. nih.gov By modifying the substituent at the 8-position of the benzo[f]quinolinone structure, it is possible to alter the selectivity profile of the inhibition against different 5-alpha-reductase isozymes. nih.gov This highlights the importance of the substituent at the 8-position for biological activity, a principle that is also observed in the caffeine derivative series. Future studies are required to determine if 8-substituted caffeine derivatives, including the 8-((3-hydroxypropyl)amino)- variant, possess any activity against 5-alpha-reductase.
Cellular and Biochemical Mechanism of Action Studies
Intracellular Signaling Pathway Modulation (e.g., cAMP levels, SMAD pathways)
While direct studies on Caffeine, 8-((3-hydroxypropyl)amino)- are not available, the parent compound, caffeine, is well-known to modulate intracellular signaling pathways. One of its primary mechanisms is the inhibition of phosphodiesterases (PDEs), which leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). nih.govmdpi.com This increase in cAMP can activate various downstream signaling cascades, influencing a wide range of cellular functions.
Furthermore, caffeine has been shown to interact with the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway. In hepatocytes, caffeine can suppress the expression of connective tissue growth factor (CTGF) by stimulating the degradation of SMAD2 and inhibiting the phosphorylation of SMAD3, key mediators in this pathway. nih.gov The modification at the C-8 position of the xanthine (B1682287) core is a common strategy to enhance potency and selectivity for various targets, including adenosine receptors, which are also coupled to cAMP signaling. researchgate.net It is plausible that derivatives like Caffeine, 8-((3-hydroxypropyl)amino)- could retain or possess modified activity on these signaling pathways.
Anti-oxidant Activity in Cellular Systems
The antioxidant properties of caffeine and its derivatives have been a subject of considerable research. Caffeine itself can act as an antioxidant, and modifications to its structure, particularly at the C-8 position, can significantly enhance this activity. researchgate.netnih.govnih.gov Studies on various C8-substituted caffeine derivatives have demonstrated their potential to act as potent antioxidants and cytoprotective agents. researchgate.netnih.govnih.gov
The proposed mechanisms for the antioxidant activity of caffeine derivatives include hydrogen atom transfer (HAT), radical adduct formation (RAF), or single electron transfer (SET). nih.govnih.govconsensus.app Additionally, some derivatives exhibit the ability to chelate ferrous ions, which can catalyze the formation of reactive oxygen species. researchgate.netnih.govnih.gov For example, a study on various new C8-substituted caffeine derivatives found that their antioxidant capacity was largely dependent on their ability to chelate ferrous ions. researchgate.net One thio-caffeine derivative, 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine, was identified as having exceptionally high antioxidant properties. researchgate.net Given these findings, it is hypothesized that Caffeine, 8-((3-hydroxypropyl)amino)- may also possess antioxidant capabilities.
Table 1: Antioxidant and Cytoprotective Activities of selected C8-Substituted Caffeine Derivatives
Note: This table is illustrative and based on general findings for classes of derivatives from sources researchgate.netresearchgate.net.
Modulation of Gene Expression (e.g., CTGF expression in hepatocytes)
As mentioned previously, caffeine has been demonstrated to modulate gene expression in hepatocytes, notably by down-regulating the expression of Connective Tissue Growth Factor (CTGF), a key mediator in liver fibrosis. nih.gov This effect is linked to its influence on the SMAD signaling pathway. nih.gov In addition to CTGF, caffeine has been shown to affect the expression of genes related to lipid metabolism and endoplasmic reticulum (ER) stress in the liver. researchgate.net For instance, in a model of overfed zebrafish larvae, caffeine treatment led to a decrease in the mRNA levels of ER stress-related genes such as IRE1 and BIP. researchgate.net Coffee consumption has also been associated with increased expression of hepatic and intestinal genes involved in detoxification and antioxidant responses, such as NQO1 and GSTA1, partly through the activation of the Nrf2 pathway. nih.gov While specific data for Caffeine, 8-((3-hydroxypropyl)amino)- is not available, its structural similarity to caffeine suggests it could potentially modulate the expression of similar gene sets.
Cytoprotective Effects in Oxidative Stress Models (e.g., SH-SY5Y cells)
There are no specific studies investigating the cytoprotective effects of Caffeine, 8-((3-hydroxypropyl)amino)- in oxidative stress models such as those using the human neuroblastoma SH-SY5Y cell line. However, the parent compound, caffeine, has been studied for its neuroprotective properties, which are often linked to its antioxidant activity and its ability to antagonize adenosine A2A receptors. nih.gov
Broader studies on C8-substituted caffeine derivatives have shown that structural modifications can lead to significant cytoprotective potential. researchgate.netnih.gov In a study using human red blood cells as a model, several new C8-substituted derivatives were found to be biocompatible and able to protect the cells from oxidative damage induced by AAPH, a peroxyl radical generator. nih.gov The cytoprotective activity of these derivatives was attributed to mechanisms including hydrogen atom transfer, radical adduct formation, single electron transfer, and specific interactions with the cell membrane. nih.gov Another study on novel 8-amino-quinoline derivatives combined with natural antioxidant acids demonstrated cytoprotective effects in a photoreceptor-like cell line (661W) subjected to H2O2-induced oxidative damage. nih.gov These findings suggest that the 8-amino substituent could be a key feature for conferring cytoprotective properties.
In Vitro Biological Activities
A wide range of in vitro biological activities have been reported for 8-substituted caffeine derivatives. The nature of the substituent at the C-8 position plays a crucial role in determining the pharmacological profile of the compound.
Reported activities for various C8-substituted caffeine derivatives include:
Adenosine Receptor Antagonism : This is one of the most well-documented activities, with many derivatives showing high affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3). researchgate.netnih.gov
Phosphodiesterase (PDE) Inhibition : Similar to caffeine, some derivatives can inhibit PDEs, leading to increased intracellular cAMP levels. researchgate.net
Monoamine Oxidase (MAO) Inhibition : Certain C8-derivatives have been identified as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters, suggesting potential applications in neurodegenerative diseases. researchgate.net
Acetylcholinesterase (AChE) Inhibition : Inhibition of AChE is another reported activity for some derivatives, indicating a potential role in managing conditions like Alzheimer's disease. researchgate.net
Antimicrobial Activity : Some 8-substituted caffeine derivatives have demonstrated antibacterial activity against various bacterial strains. researchgate.netresearchgate.net
Topoisomerase II Inhibition : A series of 8-(substituted)aryloxycaffeine derivatives were found to inhibit topoisomerase II, an enzyme crucial for DNA replication, suggesting potential anticancer applications. researchgate.netnih.gov
Analgesic Effects : Interestingly, some derivatives have been shown to have analgesic effects without the central nervous system stimulation typically associated with caffeine. researchgate.net
Table 2: Profile of In Vitro Activities for C8-Substituted Caffeine Derivatives
This table summarizes findings from various studies on C8-substituted caffeine derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov
Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical pharmacological data for the compound Caffeine, 8-((3-hydroxypropyl)amino)- corresponding to the detailed outline requested. The research findings necessary to populate the specified sections and subsections on its antibacterial, antifungal, metabolic, neuroprotective, central nervous system, antihypoxic, and organ-specific effects are not available in the public domain.
The requested article cannot be generated as it would require non-existent research data, and providing information on caffeine or other caffeine derivatives would violate the strict instructions to focus solely on "Caffeine, 8-((3-hydroxypropyl)amino)-".
An extensive review of publicly available scientific literature and databases reveals no specific preclinical pharmacological investigations on the compound Caffeine, 8-((3-hydroxypropyl)amino)- for the purpose of hair growth stimulation in animal models.
While research exists on the effects of caffeine and some of its other derivatives on hair follicles, no studies were identified that specifically examine the in vivo effects of Caffeine, 8-((3-hydroxypropyl)amino)- on hair growth in animal subjects. Consequently, there is no data to present regarding its efficacy, mechanism of action, or any associated research findings in this specific context.
Therefore, the section on "Hair Growth Stimulation in Animal Models" for Caffeine, 8-((3-hydroxypropyl)amino)- cannot be provided at this time due to the absence of relevant preclinical data.
Structure Activity Relationship Sar of 8 Aminopropyloxy Caffeine Derivatives
Impact of Hydroxypropyl Chain Length and Branching on Biological Activity
The length and branching of the alkyl chain in 8-substituted xanthines play a crucial role in determining their affinity and selectivity for different biological targets, such as adenosine (B11128) receptors. For 8-((hydroxyalkyl)amino)caffeine derivatives, the three-carbon (propyl) chain of Caffeine (B1668208), 8-((3-hydroxypropyl)amino)- represents a key structural feature.
Chain Length: An optimal chain length is often required for effective interaction with the binding pocket of a receptor. For instance, in a series of N-alkylmorpholine derivatives, antibacterial activity was found to be highest with alkyl chains of a specific length (n-dodecyl to n-hexadecyl), while shorter chains were inactive. chemrxiv.org Similarly, for cannabimimetic indoles, an alkyl chain of at least three carbons at the N-1 position is necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov It is plausible that the three-carbon chain in Caffeine, 8-((3-hydroxypropyl)amino)- provides an appropriate distance for the terminal hydroxyl group to form a key interaction within the target's binding site. Altering this length, for example, to a two-carbon (ethyl) or four-carbon (butyl) chain, would likely alter the positioning of the hydroxyl group and could lead to a decrease in biological activity.
Branching: The introduction of branching on the alkyl chain generally leads to a decrease in receptor affinity due to steric hindrance. A linear alkyl chain is often preferred as it can adopt a confirmation that fits optimally within the typically narrow binding pockets of G-protein coupled receptors like the adenosine receptors.
The following table summarizes the generalized impact of alkyl chain characteristics on the biological activity of receptor ligands.
| Feature | General Impact on Biological Activity | Plausible Implication for 8-((3-hydroxypropyl)amino)-caffeine |
| Chain Length | Optimal length required for positioning of functional groups and hydrophobic interactions. | The propyl chain likely provides the optimal distance for the hydroxyl group to engage in key binding interactions. |
| Branching | Generally decreases affinity due to steric hindrance within the binding pocket. | Introduction of methyl or other groups on the propyl chain would likely reduce biological activity. |
Role of the Hydroxyl Group in Molecular Interactions and Activity
The terminal hydroxyl (-OH) group in Caffeine, 8-((3-hydroxypropyl)amino)- is a critical pharmacophoric feature that significantly influences its molecular interactions and biological activity. This polar group can act as both a hydrogen bond donor and acceptor, enabling it to form specific and strong interactions with amino acid residues in the binding site of its biological target.
Research on other 8-substituted xanthines has highlighted the importance of polar substituents. For example, the introduction of a p-hydroxyphenyl group at the 8-position of 1,3-dipropylxanthine (B15781) was found to be slightly more potent than the unsubstituted phenyl derivative, suggesting a favorable interaction involving the hydroxyl group. nih.gov In a broader context, compounds containing hydroxyl groups are known to form complexes with metal ions, which can be a mechanism for antioxidant activity. nih.gov
The key roles of the hydroxyl group in Caffeine, 8-((3-hydroxypropyl)amino)- likely include:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and asparagine within the receptor binding pocket. These interactions are crucial for anchoring the ligand in a specific orientation and contribute significantly to the binding affinity.
Increased Hydrophilicity: The presence of the hydroxyl group increases the water solubility of the molecule compared to a non-hydroxylated analogue. This can influence the pharmacokinetic properties of the compound.
Influence of Substituents on Purine (B94841) Core and N-Methylation Patterns
The xanthine (B1682287) core of caffeine, with its characteristic N-methylation pattern (N1, N3, and N7), is fundamental to its baseline activity as an adenosine receptor antagonist. Modifications to these positions, in conjunction with substitutions at the C8 position, can fine-tune the affinity and selectivity of the resulting derivatives.
N7-Methylation: The methyl group at the N7 position of caffeine is a key feature that distinguishes it from other natural xanthines like theophylline (B1681296) and theobromine. This methylation impacts the electronic distribution within the purine ring system and can influence the preferred conformation of the C8-substituent.
The following table outlines the general influence of N-alkylation on the xanthine core in the context of adenosine receptor antagonism.
| Position | Substituent | General Influence on Adenosine Receptor Affinity |
| N1 | Methyl (as in caffeine) | Contributes to baseline affinity. Larger alkyl groups can increase A1 affinity. |
| N3 | Methyl (as in caffeine) | Contributes to baseline affinity. Larger alkyl groups can increase A1 affinity. |
| N7 | Methyl (as in caffeine) | Defines the caffeine scaffold and influences electronic properties. |
Comparative Analysis with Other 8-Substituted Caffeine Derivatives
The biological activity of Caffeine, 8-((3-hydroxypropyl)amino)- can be better understood by comparing it with other classes of 8-substituted caffeine derivatives. The nature of the atom connecting the substituent to the C8 position of the purine ring (e.g., nitrogen, oxygen, sulfur, or carbon) is a primary determinant of the compound's pharmacological properties. nih.gov
8-Alkoxycaffeine Derivatives: Compounds where the C8 position is linked to a substituent via an oxygen atom, such as 8-methoxycaffeine, have been shown to be more potent than caffeine in certain assays, for example, in inducing DNA damage. nih.gov 8-substituted alkoxycaffeine derivatives have also been investigated for topoisomerase II inhibitory activity and analgesic effects. researchgate.net The replacement of the oxygen linker with a nitrogen, as in 8-aminocaffeine (B3406704) derivatives, introduces a basic center and alters the hydrogen bonding potential, which can lead to different receptor interactions and biological activities.
8-Aryl and 8-Cycloalkyl Caffeine Derivatives: The introduction of bulky, lipophilic groups such as phenyl or cycloalkyl at the C8 position generally enhances affinity for adenosine receptors. nih.govnih.gov For example, 8-phenyltheophylline (B1204217) is significantly more potent at A1 and A2 receptors than theophylline itself. researchgate.net Compared to these highly lipophilic analogues, the 8-((3-hydroxypropyl)amino)- substituent provides a more flexible and polar extension, which could favor interactions with different regions of the receptor binding pocket.
8-(Thioalkyl)caffeine Derivatives: Linkage through a sulfur atom at the C8 position has also been explored. Some derivatives of caffeine-8-(2-thio)propanoate have been noted for their low hepatotoxicity. researchgate.net The different electronic properties and bond angles of a thioether linkage compared to an amine or ether linkage would be expected to result in a distinct SAR profile.
The table below provides a comparative overview of different classes of 8-substituted caffeine derivatives.
| Class of 8-Substituted Caffeine | Linker Atom | General Biological Activities Noted |
| 8-Aminocaffeine (e.g., Caffeine, 8-((3-hydroxypropyl)amino)-) | Nitrogen | Adenosine receptor antagonism, potential for hydrogen bonding via N-H. |
| 8-Alkoxycaffeine | Oxygen | Topoisomerase II inhibition, analgesic effects, enhanced DNA damage induction compared to caffeine. nih.govresearchgate.net |
| 8-Aryl/Cycloalkylcaffeine | Carbon | Potent adenosine receptor antagonism. nih.govnih.gov |
| 8-(Thioalkyl)caffeine | Sulfur | Low hepatotoxicity in some instances. researchgate.net |
Development of Pharmacophore Models for Caffeine, 8-((3-hydroxypropyl)amino)- and Analogues
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While a specific pharmacophore model for Caffeine, 8-((3-hydroxypropyl)amino)- has not been explicitly published, one can be hypothesized based on the known pharmacophores for other 8-substituted xanthine adenosine receptor antagonists.
A general pharmacophore model for an 8-substituted xanthine acting as an adenosine A1 receptor antagonist would likely include the following features:
A Hydrogen Bond Acceptor: The N=C-O moiety of the xanthine ring is a key hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The fused ring system of the purine core provides a hydrophobic surface that can engage in van der Waals interactions.
A Hydrogen Bond Donor/Acceptor Site at the 8-Position: The substituent at the C8 position is crucial for affinity and selectivity. In the case of Caffeine, 8-((3-hydroxypropyl)amino)-, the terminal hydroxyl group would represent a key hydrogen bond donor and acceptor feature. The nitrogen atom of the amino group could also act as a hydrogen bond acceptor.
Defined Spatial Arrangement: The relative positions of these features are critical. The propyl chain acts as a spacer, positioning the terminal hydroxyl group at an optimal distance and orientation relative to the xanthine core to interact with specific residues in the receptor binding pocket.
The development of a precise pharmacophore model would typically involve the computational analysis of a series of active and inactive analogues to identify the essential structural features and their geometric arrangement required for high-affinity binding.
Metabolic Investigations and Analytical Quantification Preclinical Focus
In Vitro Metabolic Stability Studies (e.g., liver microsomes, S9 fractions)
Currently, there is a lack of publicly available scientific literature detailing specific in vitro metabolic stability studies, such as those using liver microsomes or S9 fractions, for the compound 8-((3-hydroxypropyl)amino)-caffeine. This type of research is crucial in early drug discovery to predict a compound's metabolic clearance and potential for drug-drug interactions. The addition of a 3-hydroxypropylamino group at the 8-position of the caffeine (B1668208) molecule is anticipated to alter its pharmacokinetic properties, including its metabolic stability, compared to the parent caffeine molecule. ontosight.ai However, without specific experimental data, any discussion on its stability remains speculative.
Identification of Metabolites in Preclinical Models
Detailed studies identifying the specific metabolites of 8-((3-hydroxypropyl)amino)-caffeine in preclinical models have not been reported in the available scientific literature. For the parent compound, caffeine, metabolism is extensive and leads to the formation of numerous metabolites, primarily through demethylation and oxidation. wikipedia.org The primary metabolites of caffeine include paraxanthine, theobromine, and theophylline (B1681296). wikipedia.org It is plausible that the metabolism of 8-((3-hydroxypropyl)amino)-caffeine would involve modifications to both the xanthine (B1682287) core and the hydroxypropylamino side chain. However, without dedicated metabolic studies in preclinical species, the exact metabolic pathways and resulting products remain uncharacterized.
Development of Analytical Methods for Detection and Quantification in Research Samples (e.g., LC-MS/MS, GC-MS)
While specific analytical methods for the exclusive detection and quantification of 8-((3-hydroxypropyl)amino)-caffeine in research samples are not detailed in current literature, established methods for caffeine and its derivatives provide a strong foundation for developing such techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a common and robust method for the analysis of xanthine compounds. nih.govresearchgate.netjetir.orgresearchgate.net For enhanced sensitivity and selectivity, particularly in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. researchgate.net Gas chromatography-mass spectrometry (GC-MS) can also be employed, though it may require derivatization of the analyte. researchgate.net The development of a specific method for 8-((3-hydroxypropyl)amino)-caffeine would involve optimizing chromatographic conditions and mass spectrometric parameters to ensure accurate and precise quantification.
Table 1: Potential Analytical Parameters for Quantification of 8-((3-hydroxypropyl)amino)-caffeine
| Parameter | Potential Method/Condition | Rationale |
| Chromatography | Reversed-phase HPLC or UHPLC | Common for separating polar to moderately nonpolar compounds like caffeine derivatives. |
| Column | C18 | Provides good retention and separation for xanthine-based molecules. |
| Mobile Phase | Acetonitrile (B52724)/Methanol and Water with formic acid | Common mobile phase composition for good peak shape and ionization efficiency in LC-MS. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high selectivity and sensitivity for quantification in complex biological samples. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Caffeine and its derivatives readily form positive ions. |
Enzyme Systems Involved in Metabolite Formation (e.g., Cytochrome P450 enzymes)
The specific cytochrome P450 (CYP) enzymes involved in the metabolism of 8-((3-hydroxypropyl)amino)-caffeine have not been experimentally determined. For caffeine, the primary metabolizing enzyme is CYP1A2, which is responsible for the majority of its initial biotransformation. nih.govclinpgx.org Other CYP enzymes, including CYP2E1, CYP2C8, CYP2C9, and CYP3A4, play a lesser role in caffeine metabolism. clinpgx.orgresearchgate.net Given the structural similarity, it is highly probable that CYP1A2 and other CYPs would also be involved in the metabolism of 8-((3-hydroxypropyl)amino)-caffeine. However, the presence of the 8-position substituent could influence the affinity and catalytic activity of these enzymes towards this specific derivative. Further research using recombinant human CYP enzymes would be necessary to elucidate the precise contribution of each isozyme to its metabolism.
Potential Research Applications and Future Directions for Caffeine, 8 3 Hydroxypropyl Amino
Advancing Understanding of Xanthine (B1682287) Pharmacodynamics
The study of Caffeine (B1668208), 8-((3-hydroxypropyl)amino)- offers a valuable opportunity to deepen the understanding of the pharmacodynamics of xanthine derivatives. Xanthines, including caffeine, primarily exert their effects through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. nih.govwikipedia.orgnih.gov
The introduction of the (3-hydroxypropyl)amino substituent at the C8 position can significantly modify the compound's affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). ontosight.aifrontiersin.org Research into this specific analog could elucidate the precise structural requirements for receptor binding, contributing to a more detailed map of the adenosine receptor binding pockets. By comparing the binding profile of this derivative to caffeine and other 8-substituted xanthines, researchers can better understand how modifications at this position influence receptor interaction and subsequent biological activity. frontiersin.org This knowledge is crucial for designing more selective and potent drugs in the future. dergipark.org.tr
Furthermore, investigating the effect of Caffeine, 8-((3-hydroxypropyl)amino)- on various PDE isoenzymes could provide insights into the role of the 8-position in modulating this secondary mechanism of action for xanthines. wikipedia.org
Table 1: Key Pharmacodynamic Targets of Xanthine Derivatives
| Target | Primary Action | Potential Therapeutic Effects |
|---|---|---|
| Adenosine Receptors | Antagonism | CNS stimulation, bronchodilation, anti-inflammatory effects nih.govwikipedia.org |
| Phosphodiesterases (PDEs) | Inhibition | Increased intracellular cAMP, smooth muscle relaxation, anti-inflammatory action nih.govwikipedia.org |
Design and Synthesis of Novel, More Selective Xanthine Ligands
Caffeine, 8-((3-hydroxypropyl)amino)- can serve as a scaffold or lead compound for the design and synthesis of new, more selective xanthine ligands. The synthesis of 8-substituted xanthines is a well-established area of medicinal chemistry, often starting from 5,6-diaminouracil (B14702) derivatives. biointerfaceresearch.comnih.gov
The general synthetic approach involves the condensation of a 5,6-diaminouracil with a suitable reagent to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core of the xanthine structure. frontiersin.orgnih.gov For an 8-amino substituted derivative like the one , this could involve reacting the diamine precursor with a reagent that introduces the desired side chain. The hydroxyl group on the propyl chain of Caffeine, 8-((3-hydroxypropyl)amino)- offers a reactive handle for further chemical modifications, allowing for the creation of a library of related compounds with diverse properties.
Table 2: General Synthetic Routes for 8-Substituted Xanthines
| Starting Material | Key Reaction Step | Purpose |
|---|---|---|
| 5,6-diamino-1,3-dimethyluracil | Condensation with aldehydes followed by oxidative cyclization | Forms the imidazole ring, creating the xanthine core frontiersin.orgnih.gov |
| 5,6-diaminouracils | Reaction with carboxylic acids | Another common method to introduce substituents at the 8-position dergipark.org.trnih.gov |
By systematically altering the length, branching, and functional groups of the side chain at the 8-position, chemists can fine-tune the compound's selectivity for specific adenosine receptor subtypes or other biological targets. dergipark.org.tr This targeted approach is essential for developing drugs with improved efficacy and reduced side effects. nih.gov
Investigation as a Molecular Probe for Biological Pathways
The unique structure of Caffeine, 8-((3-hydroxypropyl)amino)- makes it a candidate for development as a molecular probe. By labeling the compound with a fluorescent tag or a radioisotope, researchers could use it to visualize and study the distribution and dynamics of adenosine receptors in cells and tissues. The terminal hydroxyl group provides a convenient point for attaching such labels without significantly altering the core structure responsible for receptor binding.
Such probes are invaluable tools for:
Receptor Mapping: Identifying the location and density of specific adenosine receptor subtypes in different tissues, including the brain.
Binding Studies: Quantifying the affinity and kinetics of ligand-receptor interactions in real-time.
High-Throughput Screening: Developing assays to screen for new drugs that target adenosine receptors.
The development of a selective probe based on this scaffold could significantly accelerate research into the physiological and pathological roles of the biological pathways modulated by xanthines.
Exploration in Multi-Target Ligand Design Strategies for Complex Diseases
Many complex diseases, such as neurodegenerative disorders (e.g., Alzheimer's and Parkinson's disease) and cancer, involve multiple biological pathways. nih.govconicet.gov.ar The multi-target ligand approach, which aims to design single molecules that can modulate several targets simultaneously, is a promising strategy for treating such conditions.
Caffeine itself is known to interact with multiple targets, including adenosine receptors and phosphodiesterases. nih.gov By modifying the caffeine structure, as in Caffeine, 8-((3-hydroxypropyl)amino)-, it may be possible to engineer molecules with a desired polypharmacological profile. For instance, a derivative could be designed to act as a potent A2A adenosine receptor antagonist while also inhibiting a specific phosphodiesterase isoenzyme involved in a disease process. biointerfaceresearch.com This dual action could lead to synergistic therapeutic effects and a more effective treatment for complex multifactorial diseases. dergipark.org.tr
Development of Advanced Analytical Techniques for Detection and Characterization
The study of Caffeine, 8-((3-hydroxypropyl)amino)- and its metabolites necessitates the development and refinement of advanced analytical techniques. High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a standard method for the analysis of caffeine and its derivatives. researchgate.netnih.govnih.gov
Researchers would need to develop and validate specific methods for this particular analog. This involves optimizing parameters such as the mobile phase composition, column type, and detector settings to achieve sensitive and selective quantification in various biological matrices like plasma and tissue samples. nih.govmdpi.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be particularly valuable for providing unequivocal structural identification and quantifying low concentrations of the compound and its metabolic products. researchgate.net
Table 3: Common Analytical Techniques for Xanthine Derivatives
| Technique | Principle | Application |
|---|---|---|
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Quantification in various samples, including food and pharmaceuticals researchgate.netresearchgate.net |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio | Highly sensitive and specific quantification in complex biological matrices researchgate.net |
| Capillary Electrophoresis | Separation based on electrophoretic mobility | Fast analysis with low solvent consumption researchgate.net |
Opportunities for Collaborative Interdisciplinary Research
The multifaceted research potential of Caffeine, 8-((3-hydroxypropyl)amino)- provides a fertile ground for interdisciplinary collaboration. Progress in this area will require the combined expertise of scientists from various fields:
Medicinal Chemists: To design and synthesize novel analogs with tailored properties.
Pharmacologists: To characterize the pharmacodynamic and pharmacokinetic profiles of these new compounds.
Structural Biologists: To determine the three-dimensional structures of these ligands bound to their receptor targets, providing insights for rational drug design.
Analytical Chemists: To develop robust methods for detecting and quantifying the compounds in biological systems. researchgate.net
Clinicians: To eventually translate promising research findings into new therapeutic strategies.
Such collaborative efforts are essential to fully unlock the biomedical potential of novel xanthine derivatives like Caffeine, 8-((3-hydroxypropyl)amino)-. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing 8-((3-hydroxypropyl)amino)caffeine derivatives, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound is synthesized via nucleophilic substitution at the C8 position of caffeine precursors. Key steps include:
- Reacting 8-bromocaffeine with 3-hydroxypropylamine under controlled heating (e.g., 170°C in glycerol) .
- Purification via recrystallization (95% ethanol) and monitoring reaction progress with TLC.
- Critical parameters: Solvent choice (e.g., glycerol for high-temperature stability), stoichiometric excess of amine (1:2.5 molar ratio), and reaction duration (2–19 hours) .
Q. How do researchers structurally characterize 8-((3-hydroxypropyl)amino)caffeine derivatives to confirm substitution patterns and purity?
- Methodological Answer : Multi-spectroscopic analysis is required:
- IR spectroscopy : Validate N-H stretching (3200–3400 cm⁻¹) and hydroxyl group presence (broad peak ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Identify proton shifts for the 3-hydroxypropyl chain (δ 1.6–3.8 ppm) and caffeine’s methyl groups (δ 3.3–3.9 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What biological targets are primarily investigated for 8-((3-hydroxypropyl)amino)caffeine in pharmacological studies?
- Methodological Answer : The compound is screened for adenosine receptor (AR) antagonism, particularly A₁ and A₂ₐ subtypes, due to structural similarities to xanthine-based antagonists like MSX-3 and PSB36 .
- Assays : Radioligand binding assays (e.g., using [³H]DPCPX for A₁AR) and functional cAMP accumulation tests .
Advanced Research Questions
Q. How does the introduction of the 3-hydroxypropylamino group at the C8 position affect adenosine receptor binding kinetics compared to native caffeine?
- Methodological Answer :
- Comparative binding studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates. The 3-hydroxypropyl chain enhances A₂ₐAR selectivity by forming hydrogen bonds with EL2 residues (e.g., E5.30) .
- Mutagenesis : Replace EL2 residues (e.g., E5.30A) to assess hydrogen bonding’s role in binding affinity .
Q. What experimental strategies resolve contradictions in receptor affinity data across different assay systems (e.g., cell-based vs. tissue-based)?
- Methodological Answer :
- Normalization : Express affinity (Kᵢ) relative to reference ligands (e.g., CPA for A₁AR, CGS 21680 for A₂ₐAR) .
- Tissue-specific factors : Account for endogenous adenosine levels and receptor dimerization in tissue models using adenosine deaminase pretreatment .
Q. What computational methods predict the pharmacokinetic properties of 8-substituted caffeine derivatives?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP1A2) to predict metabolic stability .
- QSPR models : Correlate logP values (e.g., calculated via ChemAxon) with bioavailability trends .
Q. How can researchers design controlled studies to assess cardiovascular effects of 8-((3-hydroxypropyl)amino)caffeine, given its structural similarity to adenosine antagonists?
- Methodological Answer :
- In vivo models : Use fetal cardiovascular (CV) response assays in hypoxic conditions to isolate adenosine-mediated effects (e.g., GD14 rat embryos) .
- Selective blockade : Co-administer receptor-specific antagonists (e.g., MSX-3 for A₂ₐAR) to differentiate signaling pathways .
Q. What analytical challenges arise in quantifying trace metabolites of 8-((3-hydroxypropyl)amino)caffeine in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
